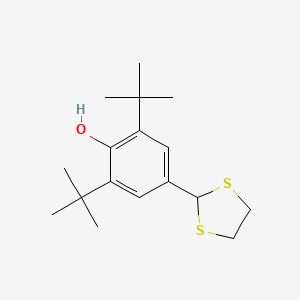
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol
Vue d'ensemble
Description
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol (DBP) is a synthetic antioxidant compound that has been extensively researched for its potential applications in various fields. DBP is known for its ability to scavenge free radicals and prevent oxidative damage to cells, making it a promising candidate for use in the food industry, cosmetics, and medicine.
Mécanisme D'action
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol works by scavenging free radicals and preventing oxidative damage to cells. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and aging. 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol neutralizes free radicals by donating an electron, which stabilizes the molecule and prevents it from causing damage.
Biochemical and Physiological Effects:
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol can protect cells from oxidative damage and prevent cell death. In animal studies, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to reduce inflammation, protect against liver damage, and improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is its potential to interfere with other cellular processes. More research is needed to fully understand the advantages and limitations of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments.
Orientations Futures
There are several future directions for research on 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol. One area of interest is its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a food preservative and ingredient in cosmetics. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol and its potential advantages and limitations for lab experiments. Overall, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is a promising compound with a wide range of potential applications in various fields.
Applications De Recherche Scientifique
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields. In the food industry, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as a preservative to prevent oxidative damage to food products. In cosmetics, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to scavenge free radicals and prevent skin damage. In medicine, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been investigated for its potential to prevent oxidative damage to cells and tissues and its potential as a treatment for various diseases.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26OS2/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYJIYVVUHAZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)
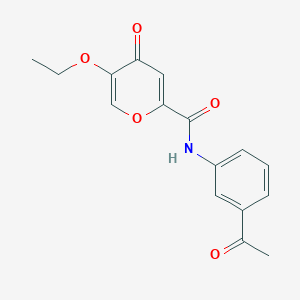
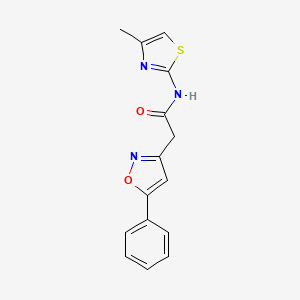
![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

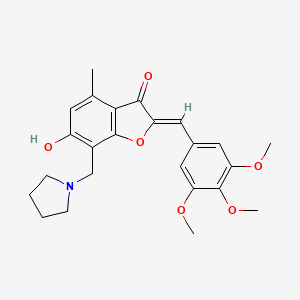
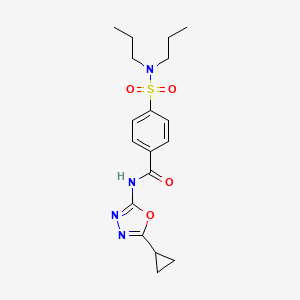
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
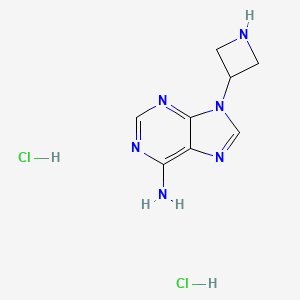
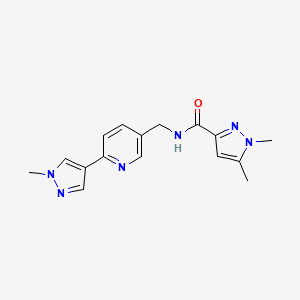

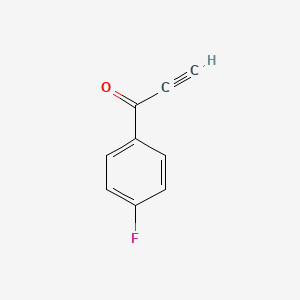
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)